Fmoc-Lys(Alloc)-OH
CAS No.: 146982-27-6
VCID: VC21538913
Molecular Formula: C25H28N2O6
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Lys(Alloc)-OH, chemically known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-allyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine. It features two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminal and the allyloxycarbonyl (Alloc) group at the side chain. These protective groups are crucial in peptide synthesis, allowing for selective reactions without unwanted side reactions. Protective Groups and Their SignificanceThe Fmoc group can be selectively removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), while leaving the Alloc group intact. This allows for further manipulation of the peptide chain before removing the Alloc group. The Alloc group can be selectively cleaved using a palladium-based catalyst system with acetic acid, leaving the peptide backbone and Fmoc groups untouched. Applications in Peptide SynthesisFmoc-Lys(Alloc)-OH is an orthogonally protected building block used in the synthesis of branched and cyclic peptides, as well as peptides modified at the lysine side chain. Its unique dual protection strategy enables complex peptide synthesis while maintaining compatibility with various coupling methods and protecting groups . Research Findings and UtilizationThe compound's self-assembly properties enhance its utility in advanced biochemical applications. It is widely used in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc/tBu and Boc/Bzl strategies . The Alloc group's ability to be rapidly and quantitatively converted to free amino compounds by palladium makes it highly versatile in peptide synthesis . Comparison with Other Lysine DerivativesFmoc-Lys(Alloc)-OH is distinct from other lysine derivatives like Fmoc-Lys(Boc)-OH and Fmoc-Lys(Trt)-OH, which use different protective groups. Fmoc-Lys(Boc)-OH is utilized in different synthetic strategies, while Fmoc-Lys(Trt)-OH allows for specific deprotection under mild conditions.
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CAS No. | 146982-27-6 | ||||||||||||
Product Name | Fmoc-Lys(Alloc)-OH | ||||||||||||
Molecular Formula | C25H28N2O6 | ||||||||||||
Molecular Weight | 452.5 g/mol | ||||||||||||
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid | ||||||||||||
Standard InChI | InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 | ||||||||||||
Standard InChIKey | OJBNDXHENJDCBA-QFIPXVFZSA-N | ||||||||||||
Isomeric SMILES | C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | ||||||||||||
SMILES | C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | ||||||||||||
Canonical SMILES | C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | ||||||||||||
Synonyms | Fmoc-Lys(Alloc)-OH;146982-27-6;FMOC-LYS(ALOC)-OH;(S)-2-((((9H-fFuoren-9-yl)methoxy)carbonyl)amino)-6-(((allyloxy)carbonyl)amino)hexanoicacid;Nalpha-Fmoc-Nepsilon-Alloc-D-lysine;Nalpha-Fmoc-Nepsilon-Alloc-L-lysine;Nepsilon-Alloc-Nalpha-Fmoc-D-lysine;N-Fmoc-N'-allyoxycarbonyl-L-lysine;Aloc-Lys(Fmoc)-OH;PubChem13153;47583_ALDRICH;72922_ALDRICH;SCHEMBL178701;N|A-Fmoc-N|A-Alloc-L-lysine;47583_FLUKA;72922_FLUKA;CTK4C5206;MolPort-003-934-197;OJBNDXHENJDCBA-QFIPXVFZSA-N;ACT09539;ANW-41381;CF-226;FC1245;MFCD00190872;ZINC15721537 | ||||||||||||
PubChem Compound | 11123257 | ||||||||||||
Last Modified | Aug 15 2023 |
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